2-(1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrochloride
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Overview
Description
2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride is a compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries . This particular compound is notable for its potential neurotoxic properties and its role as a radioactive histamine metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions. For example, a protocol using α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported to yield highly substituted imidazole derivatives in excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions can vary but often involve controlled temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a radioactive histamine metabolite, making it useful in studying histamine pathways.
Medicine: Its potential neurotoxic properties make it a subject of interest in neurotoxicity studies.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride involves its interaction with histamine pathways. As a histamine metabolite, it can influence various biological processes by binding to histamine receptors and altering their activity. This interaction can affect neurotransmission, immune responses, and other physiological functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Comparison
Compared to its similar compounds, 2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11ClN2O2 |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-(1,5-dimethylimidazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-6(3-7(10)11)8-4-9(5)2;/h4H,3H2,1-2H3,(H,10,11);1H |
InChI Key |
BNYCHQKAHLSTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C)CC(=O)O.Cl |
Origin of Product |
United States |
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